2-Chloroquinoxaline-6-sulfonyl chloride (CAS 877078-00-7) is a bifunctional electrophilic building block designed for orthogonal synthetic workflows. Featuring both a reactive sulfonyl chloride group and a distinct C2-chloro imine-like handle on an electron-deficient quinoxaline core, this compound is engineered for stepwise functionalization [1]. In procurement and material selection, it is prioritized by medicinal and agrochemical chemists who require a rigid, polarizable scaffold that permits initial sulfonamide or sulfonate formation at low temperatures, followed by controlled nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling at the C2 position. This dual reactivity profile eliminates the need for multi-step de novo heterocyclic synthesis, accelerating library generation.
Substituting 2-chloroquinoxaline-6-sulfonyl chloride with generic analogs compromises both synthetic efficiency and product purity. Utilizing the unsubstituted quinoxaline-6-sulfonyl chloride removes the C2 electrophilic handle, preventing downstream functionalization at the pyrazine ring without resorting to low-yield C-H activation protocols [1]. Conversely, employing 2,3-dichloroquinoxaline-6-sulfonyl chloride introduces regioselectivity challenges; during subsequent SNAr reactions, the presence of two identical halogens typically results in a statistical mixture of 2-substituted, 3-substituted, and 2,3-disubstituted products. This lack of regiocontrol necessitates chromatographic purification, reducing the overall yield of the desired mono-functionalized target and increasing scale-up costs. The precise mono-chlorination at the C2 position in 2-chloroquinoxaline-6-sulfonyl chloride provides the balance of reactivity and predictability required for industrial-scale procurement.
The distinct electrophilicity of the two reactive sites in 2-chloroquinoxaline-6-sulfonyl chloride allows for strict chemocontrol. At 0–25 °C, the sulfonyl chloride reacts quantitatively with primary and secondary amines, while the C2-chloride remains unreactive. This achieves >95% yield of the intermediate sulfonamide without competitive SNAr side reactions [1]. In contrast, attempting simultaneous or sequential functionalization using generic multi-halogenated scaffolds often leads to premature halogen displacement or complex mixtures, reducing the isolated yield of the first-stage intermediate to <70%.
| Evidence Dimension | Yield of pure sulfonamide intermediate at 25 °C |
| Target Compound Data | >95% yield with intact C2-chloride |
| Comparator Or Baseline | 2,3-Dichloroquinoxaline-6-sulfonyl chloride (often <70% due to competitive displacement or hydrolysis) |
| Quantified Difference | 25%+ improvement in first-step isolated yield |
| Conditions | Reaction with primary amines in DCM/DIPEA at 0 to 25 °C |
Ensures that buyers can reliably execute the first step of library synthesis without losing material to side reactions, maximizing throughput.
Following sulfonamide formation, the C2-chloro group of the target compound can be cleanly substituted via SNAr at elevated temperatures (80–120 °C). Because there is only one halogen on the pyrazine ring, this reaction yields a single regioisomer (>98% regiomeric purity) [1]. When using the 2,3-dichloro analog as a comparator, the equivalent reaction yields a difficult-to-separate mixture of 2-amino-3-chloro and 3-amino-2-chloro isomers, requiring preparative HPLC and reducing the effective yield of the desired isomer to below 40%.
| Evidence Dimension | Regiomeric purity of mono-SNAr product |
| Target Compound Data | >98% single regioisomer |
| Comparator Or Baseline | 2,3-Dichloroquinoxaline-6-sulfonyl chloride (~50:50 mixture of regioisomers) |
| Quantified Difference | Near-total elimination of regioisomer formation |
| Conditions | SNAr with secondary amines in DMF at 100 °C |
Eliminates the need for costly and time-consuming chromatographic separations, making it highly preferred for process scale-up.
The C2-chloride serves as a competent electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the installation of aryl or heteroaryl groups with >85% typical yields under standard Pd-catalysis [1]. The baseline comparator, quinoxaline-6-sulfonyl chloride, completely lacks this halogen handle, meaning that C2 functionalization would require directed C-H activation protocols that typically suffer from narrow substrate scope and lower yields (<50%).
| Evidence Dimension | Yield of C2-arylation product |
| Target Compound Data | >85% via standard Suzuki coupling |
| Comparator Or Baseline | Quinoxaline-6-sulfonyl chloride (<50% via C-H activation) |
| Quantified Difference | 35%+ higher yield with broader substrate scope |
| Conditions | Pd(dppf)Cl2, arylboronic acid, K2CO3, 1,4-dioxane/water, 90 °C |
Provides buyers with a reliable, standard methodology to expand the chemical space of their libraries without relying on specialized or low-yielding C-H functionalization.
Due to its orthogonal reactivity, 2-chloroquinoxaline-6-sulfonyl chloride is a practical starting material for generating diverse libraries of quinoxaline-based kinase inhibitors. The sulfonyl chloride can be reacted with various anilines to tune the hinge-binding region, while the C2-chloride can be subsequently displaced by diverse nucleophiles or coupled with aryl groups to probe the solvent-exposed channel, all with strict regiocontrol [1].
In agrochemical research, the quinoxaline scaffold is utilized for its bioactivity. This specific compound allows for the rapid assembly of complex molecules where a sulfonamide linkage provides metabolic stability, and the C2 position can be functionalized with specific lipophilic groups via SNAr to optimize leaf penetration and target-site binding [2].
The distinct temperature profiles required for the two reactive sites make this compound a reliable rigid linker for bioconjugation. The sulfonyl chloride can be selectively attached to a primary amine on a fluorophore or solid support at room temperature, leaving the C2-chloride available to act as a mild electrophile for capturing biological nucleophiles under controlled assay conditions [1].